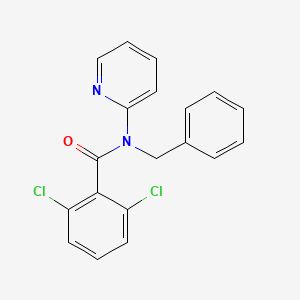

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC15018731

Molecular Formula: C19H14Cl2N2O

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14Cl2N2O |

|---|---|

| Molecular Weight | 357.2 g/mol |

| IUPAC Name | N-benzyl-2,6-dichloro-N-pyridin-2-ylbenzamide |

| Standard InChI | InChI=1S/C19H14Cl2N2O/c20-15-9-6-10-16(21)18(15)19(24)23(17-11-4-5-12-22-17)13-14-7-2-1-3-8-14/h1-12H,13H2 |

| Standard InChI Key | JMEFOLWQNRRPKF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

N-Benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide (molecular formula: ) is a disubstituted benzamide featuring a benzyl group at the amide nitrogen, a pyridin-2-yl substituent, and chlorine atoms at the 2- and 6-positions of the benzene ring. Its structure combines aromatic and heteroaromatic motifs, which influence its electronic and steric properties.

Molecular Architecture

The compound’s backbone consists of:

-

A benzamide core (benzene ring linked to a carboxamide group).

-

N-Benzyl substitution: A benzyl group attached to the amide nitrogen, enhancing lipophilicity.

-

Pyridin-2-yl group: A nitrogen-containing heterocycle that may participate in hydrogen bonding or π-π interactions.

-

Chlorine atoms at positions 2 and 6: Electron-withdrawing groups that alter electron density and potentially enhance metabolic stability .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.25 g/mol |

| Calculated PSA | ~45 Ų |

| Predicted LogP | ~3.8 (indicating moderate lipophilicity) |

Table 1: Predicted physicochemical properties based on structural analogues .

Synthesis and Structural Modification

While no direct synthesis route for this compound is documented in the provided literature, analogous benzamides and pyridine derivatives suggest feasible pathways.

Hypothesized Synthesis

-

Core Formation: React 2,6-dichlorobenzoic acid with thionyl chloride to form the acyl chloride.

-

Amidation: Couple the acyl chloride with N-benzyl-N-(pyridin-2-yl)amine, potentially via Schotten-Baumann or HATU-mediated coupling .

-

Purification: Crystallization or chromatography to isolate the product.

This route mirrors methods used for N-benzyl-N-(pyridin-2-yl)benzamide (PubChem CID 743276) , with added chlorination steps.

Challenges in Synthesis

-

Regioselectivity: Ensuring dichloro substitution at the 2- and 6-positions requires directed ortho-metallation or halogenation under controlled conditions .

-

Steric Hindrance: Bulky N-benzyl and pyridin-2-yl groups may complicate amide bond formation, necessitating high-yield coupling agents .

Physicochemical and Spectral Properties

The compound’s properties can be extrapolated from related structures:

Crystallography and Hydrogen Bonding

Benzamides often exhibit planar amide groups and participate in intermolecular hydrogen bonding. For example, 3,4,5-trimethoxybenzamide derivatives form C(4) chains via N–H···O interactions . In N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide, the pyridine nitrogen may act as a hydrogen bond acceptor, while the amide N–H (if present) could donate hydrogen bonds.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume